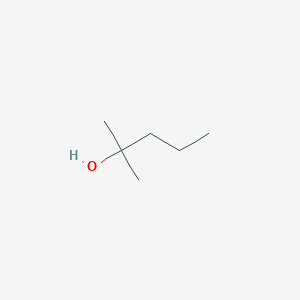
2-METHYL-2-PENTANOL
货号 B124083
:
590-36-3
分子量: 102.17 g/mol
InChI 键: WFRBDWRZVBPBDO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US09284323B2
Procedure details


Prepared in a manner similar to 2-methylhexan-2-yl acetate, except using 2-methylpentan-2-ol. A 500 mL round bottom flask was charged with pyridine (30 mL), 2-methylpentanol (30 mL, 208 mmol) and was added followed by DMAP (1.213 g, 9.93 mmol). Acetic anhydride (46 mL, 417 mmol) was added slowly and the mixture heated at 70° C. for 20 hours. The reaction was quenched by pouring into a 10° C. Et2O bath on ice. 200 mL of water was added and the mixture was extracted with saturated CuSO4 (4×50 mL). The mixture was then washed with water (2×200 mL), saturated NaHCO3 (1×50 mL) and brine (1×50 mL). Mixture was dried with sodium sulfate, filtered and concentrated in vacuo. Distillation of the concentrate at 90° C. at reduced pressure (100 mtorr) resulted in 95% pure 2-methylpentan-2-yl acetate. 1H-NMR: 400 MHz, (CDCl3): 1.91 (s, 3H); 1.69-1.5 (m, 2H); 1.37 (s, 6H); 1.31-1.25 (m, 2H); 0.87 (t J=7.2 Hz, 3H).






Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:4][C:5]([CH3:11])([CH2:7][CH2:8][CH2:9]C)[CH3:6])(=[O:3])[CH3:2].CC(O)(CCC)C.CC(CCC)CO.C(OC(=O)C)(=O)C>CN(C1C=CN=CC=1)C.N1C=CC=CC=1>[C:1]([O:4][C:5]([CH3:11])([CH2:7][CH2:8][CH3:9])[CH3:6])(=[O:3])[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)(CCCC)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(CCC)O
|
Step Three
|
Name
|
|
|
Quantity
|
46 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Step Four
|
Name
|
|
|
Quantity
|
1.213 g
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C)C=1C=CN=CC1
|
Step Five
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(CO)CCC
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by pouring into a 10° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
200 mL of water was added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with saturated CuSO4 (4×50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The mixture was then washed with water (2×200 mL), saturated NaHCO3 (1×50 mL) and brine (1×50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Mixture was dried with sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Distillation of the
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate at 90° C. at reduced pressure (100 mtorr)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
resulted in 95% pure 2-methylpentan-2-yl acetate
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(=O)OC(C)(CCC)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
